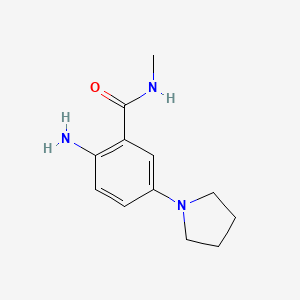

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-methyl-5-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-12(16)10-8-9(4-5-11(10)13)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPOPKDWRNMWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258303 | |

| Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339011-02-7 | |

| Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1339011-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Nucleophilic Aromatic Substitution and Amide Coupling

One common approach involves the following steps:

Step 1: Starting Material Preparation

Begin with 2-amino-5-chlorobenzamide or a related halogenated benzamide derivative. The halogen (chlorine) at the 5-position serves as a leaving group for nucleophilic substitution.Step 2: Nucleophilic Substitution of Halogen with Pyrrolidine

The 5-chloro substituent is displaced by pyrrolidine under basic conditions to yield 2-amino-5-(pyrrolidin-1-yl)benzamide. The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120 °C) to facilitate substitution.Step 3: N-Methylation of the Amide

The amide nitrogen is methylated using methylamine or methylating agents like methyl iodide in the presence of a base or via amide coupling with methylamine to form the N-methyl amide.

This route benefits from readily available starting materials and straightforward reaction conditions. The key challenge is selective substitution without affecting the amino group at the 2-position.

One-Pot Synthesis from 2-Amino-3-methylbenzoic Acid

An alternative method reported involves a one-pot synthesis starting from 2-amino-3-methylbenzoic acid:

Step 1: Formation of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

React 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate to form the benzoxazine intermediate.Step 2: Aminolysis with Aqueous Methylamine

The intermediate undergoes aminolysis with methylamine to produce 2-amino-N,3-dimethylbenzamide.Step 3: Electrophilic Aromatic Halogenation

The final halogenated products, including 2-amino-5-halogenated-N,3-dimethylbenzamides, are obtained by electrophilic aromatic substitution using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).

Though this method focuses on halogenated derivatives, it demonstrates the versatility of one-pot procedures for functionalized benzamides, which could be adapted for pyrrolidinyl substitution at the 5-position by subsequent nucleophilic substitution.

Catalytic Hydrogenation and Amide Coupling

Another approach involves:

Step 1: Nitro-substituted Benzamide Synthesis

Synthesize nitro-substituted benzamide intermediates via nitration of methyl-substituted benzoic acids followed by amide coupling.Step 2: Catalytic Hydrogenation

Reduce the nitro group to an amino group using palladium-catalyzed hydrogenation.Step 3: Nucleophilic Substitution with Pyrrolidine

React the amino-substituted benzamide with pyrrolidine under basic conditions to substitute at the 5-position.Step 4: N-Methylation

The amide nitrogen is methylated via coupling with methylamine or methylating agents.

This method provides high selectivity and yields due to the controlled reduction and coupling steps.

| Step | Typical Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Oxidation to benzoic acid | N-hydroxyphthalimide, cobalt acetylacetonate, O2, 30–50 °C, 1–2 h | >90 | High yield oxidation from toluene |

| Halogenation (chlorination) | Cl2 gas, glacial acetic acid, 30–40 °C, 3–4 h | 85–92 | Controlled chlorination at 5-position |

| Nucleophilic substitution | Pyrrolidine, DMF or DMSO, 80–120 °C, several hours | 70–90 | Requires careful temperature control |

| Catalytic hydrogenation | Pd/C, H2 gas, room temp to 50 °C | >95 | Efficient nitro to amino reduction |

| Amide coupling (N-methylation) | Methylamine, coupling agents (e.g., DIC, HOBt), RT | 85–95 | High efficiency with carbodiimide coupling |

The nucleophilic aromatic substitution at the 5-position proceeds via the displacement of the halogen by the pyrrolidine nucleophile, favored by the electron-withdrawing amide and amino groups activating the ring.

The amide N-methylation via coupling with methylamine is facilitated by carbodiimide-mediated activation (e.g., N,N'-diisopropylcarbodiimide) and 1-hydroxybenzotriazole as an activator, enhancing yield and selectivity.

Catalytic hydrogenation selectively reduces nitro groups without affecting other sensitive functionalities, enabling subsequent functionalization.

A patented method achieves over 92% yield in synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide, which can be adapted for pyrrolidinyl substitution.

One-pot synthesis methods streamline the preparation of halogenated N-methylbenzamides, providing efficient routes potentially adaptable for pyrrolidinyl derivatives.

Catalytic hydrogenation combined with amide coupling reactions offers a robust approach to obtain amino-substituted benzamides with high purity and yield.

UV-VIS absorption studies indicate that the interaction between aromatic rings and amide deprotonation is crucial for forming photosensitive species in related benzamide derivatives, which may influence reaction pathways.

The preparation of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide involves multi-step synthetic strategies combining halogenation, nucleophilic aromatic substitution, catalytic hydrogenation, and amide coupling. The most effective methods employ selective substitution of halogenated benzamides with pyrrolidine, followed by N-methylation under mild conditions, achieving high yields and purity. Advances in one-pot synthesis and catalytic methodologies provide streamlined and scalable approaches. These methods are supported by extensive research and patented protocols, ensuring reliability and reproducibility for academic and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and pyrrolidine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the benzamide core.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Drug Design : N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with biological targets that may lead to the development of new therapeutic agents, particularly in pain management and neurological disorders.

- Synthesis of Derivatives : Researchers are synthesizing derivatives of this compound to explore variations in biological activity. For instance, modifications to the pyrrolidine ring or the benzamide moiety can yield compounds with different pharmacological profiles.

2. Biological Studies

- Neuropharmacology : Studies have indicated that compounds similar to N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide can interact with opioid receptors and other neuroreceptors, influencing pain modulation and neurotransmission. Understanding these interactions is crucial for assessing therapeutic potential and safety profiles.

- Antiviral Activity : Research has shown that compounds containing similar structural features exhibit antiviral activity against various viruses, suggesting potential applications in virology.

3. Industrial Applications

- Intermediate in Synthesis : This compound may serve as an intermediate in the synthesis of more complex molecules relevant to pharmaceuticals and agrochemicals. Its unique structure can facilitate the development of novel compounds with specific desired properties.

Case Study 1: Analgesic Development

A series of studies focused on synthesizing N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide derivatives aimed at evaluating their analgesic properties. The results indicated that certain derivatives demonstrated significant efficacy in preclinical models of pain, showcasing the compound's potential as a basis for new pain medications.

Case Study 2: Antitubercular Activity

In another study, researchers synthesized a range of benzamide derivatives, including those based on N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide, and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating potential for further development as antitubercular agents.

Mecanismo De Acción

The mechanism of action of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the methylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

LY2456302: A Kappa Opioid Receptor (KOR) Antagonist

Structure: (S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide . Key Differences:

- Substituents : LY2456302 incorporates a fluorine atom and a dimethylphenyl-pyrrolidine moiety, enhancing its selectivity for KOR.

- Pharmacological Activity : Demonstrates high KOR antagonism (full occupancy at 10 mg dose in humans) and CNS penetration, unlike the target compound, which lacks fluorinated or bulky aryl groups that drive KOR specificity .

- Clinical Relevance: Advanced to clinical trials for mood disorders, suggesting that structural complexity (e.g., fluorine, phenoxy linkages) improves therapeutic targeting .

4-Amino-N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide

Structure : Features ethylsulfonyl and methoxy groups at the 5- and 2-positions, respectively .

Key Differences :

- Solubility : The ethylsulfonyl group enhances aqueous solubility compared to the target compound’s pyrrolidine, which may improve bioavailability.

- Biological Targets : Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), whereas the pyrrolidine in the target compound may favor amine receptor interactions .

SX7 (PDB Ligand: 2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide)

Structure: Contains a pyrazolyl-pyrrolopyridine core and dimethylamino group . Key Differences:

- Molecular Complexity : The fused heterocyclic system increases molecular weight (MW = 407.5) and likely improves kinase inhibition (e.g., tyrosine kinases).

- Drug Likeliness : Higher aromatic bond count (23 vs. fewer in the target compound) may reduce blood-brain barrier penetration, limiting CNS applications .

N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-[(methylsulfonyl)amino]benzamide

Structure: Includes methoxy and methylsulfonylamino groups . Key Differences:

- Bioavailability : The sulfonamide group improves metabolic stability but may increase plasma protein binding, reducing free drug concentration.

- Target Selectivity : Sulfonamides often target proteases or kinases, whereas the target compound’s pyrrolidine may favor GPCR modulation .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

*Estimated from substituent contributions.

Table 2: Functional Group Impact on Activity

Actividad Biológica

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is characterized by the following structural elements:

- Benzamide Core : Provides a stable aromatic system.

- Pyrrolidine Ring : Enhances biological activity through specific receptor interactions.

- Methylamino Group : Modifies the compound's binding affinity and solubility.

The molecular formula is , and it exhibits properties typical of amides and amines, which are crucial for its biological interactions.

The biological activity of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and pain modulation. The compound's mechanism can be summarized as follows:

- Receptor Binding : The pyrrolidine ring and the methylamino group facilitate binding to specific receptors, potentially influencing neurotransmitter release.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase, suggesting that N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide may exhibit similar inhibitory effects on target enzymes related to bacterial infections or cancer pathways .

Antibacterial Activity

Research indicates that derivatives of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide may possess antibacterial properties. For instance, studies on related pyrrole derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 μg/mL to 12.5 μg/mL . The presence of the pyrrolidine ring is often linked to enhanced antibacterial activity.

Antioxidant Activity

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide has also been evaluated for its antioxidant properties. In various assays, it demonstrated effective free radical scavenging and metal chelation activity compared to standard antioxidants. This suggests potential applications in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide and its derivatives:

- Study on Pain Management : Research indicated that compounds with similar structures showed promising results in modulating pain pathways, potentially acting on opioid receptors or other neuroreceptors .

- Antibacterial Screening : A comparative study highlighted that certain pyrrole benzamide derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics like ciprofloxacin, indicating a potential for developing new antibacterial agents .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the benzamide or pyrrolidine structures could enhance biological efficacy, providing insights for future drug design efforts .

Comparative Analysis with Similar Compounds

The unique structure of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide allows for a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-2-pyrrolidin-1-yl-benzamide | Contains a pyrrolidine ring | Known for proteomics research |

| 4-Amino-N-[[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-methylsulphonyl-benzamide | Features methoxy and sulfonyl groups | Different pharmacological profiles |

| 5-Methyl-2-(pyrrolidin-1-yl)benzamide | Methyl substitution on benzene ring | Distinct biological activities compared to N-methyl derivative |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions using substituted benzoquinones, pyrrolidine, and methyl isocyanide. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity .

- Temperature : Reactions at 60°C improve yields compared to room temperature (e.g., 72% vs. 65% in analogous syntheses) .

- Catalyst/base : Potassium carbonate facilitates nucleophilic substitution in DMF, as seen in pyrrolidine-functionalized benzaldehyde syntheses .

- Purification : Flash chromatography (15–30% ethyl acetate/hexane) effectively isolates the product, with Rf values ~0.30 guiding fraction collection .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.75–7.61 ppm), pyrrolidine protons (δ 1.96–3.33 ppm), and amide protons (δ ~10.01 ppm) . Discrepancies in integration may indicate impurities.

- HRMS (ESI+) : Confirm molecular weight (e.g., experimental vs. calculated m/z within 0.4 ppm error) .

- TLC : Monitor reaction progress using 20% ethyl acetate/hexane, with UV/iodine visualization .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions (e.g., unexpected 1H NMR peaks) during characterization?

- Methodological Answer :

- Deuterated solvent exchange : DMSO-d6 resolves exchangeable protons (e.g., amide NH) .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes overlapping signals (e.g., aromatic vs. pyrrolidine protons) .

- Byproduct analysis : UPLC-MS identifies side products from incomplete substitution or oxidation .

Q. What strategies optimize regioselectivity in introducing the pyrrolidine moiety at the 5-position of the benzamide ring?

- Methodological Answer :

- Directing groups : Electron-withdrawing groups (e.g., nitro) at the 2-position direct electrophilic substitution to the 5-position .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 14 hours → 2 hours) and minimizes competing pathways .

- Steric effects : Bulky substituents on the isocyanide (e.g., cyclohexyl) favor selective amide bond formation .

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence bioactivity, based on SAR studies of analogous molecules?

- Methodological Answer :

- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring enhances binding to hydrophobic pockets in kinase targets (e.g., Bcr-Abl inhibitors) .

- Methyl group at 2-position : Improves metabolic stability by blocking cytochrome P450 oxidation .

- Electron-deficient aryl groups : Nitro or trifluoromethyl substituents increase target affinity in kinase assays (e.g., IC50 reductions of 10-fold) .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?

- Methodological Answer :

- Competing pathways : Overalkylation of pyrrolidine or incomplete amidation generates impurities.

- Mitigation :

- Stoichiometric control : Limit pyrrolidine to 1.1 equivalents to prevent overfunctionalization .

- Inert atmosphere : Reduces oxidation of intermediates (e.g., benzaldehyde to benzoic acid) .

- Low-temperature quenching : Halts reactive intermediates before side reactions occur .

Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- DFT calculations : Model transition states for nucleophilic substitution to prioritize synthetic routes .

- Molecular docking : Predict binding modes to kinases (e.g., Bcr-Abl) using PyMOL or AutoDock, leveraging crystal structures (PDB: 2YAT) .

- ADMET prediction : Software like SwissADME estimates solubility (LogP) and bioavailability .

Data Contradiction Analysis

Q. How should researchers address yield discrepancies (e.g., 65% vs. 75%) in analogous syntheses?

- Methodological Answer :

- Parameter screening : Systematically vary temperature, solvent, and catalyst (e.g., TBAI vs. none) .

- Reagent purity : Impurities in isocyanides or amines reduce yields; use freshly distilled reagents .

- Scale effects : Pilot small-scale reactions (0.5 mmol) before scaling to 10 mmol to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.